Flumazenil F-18
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Overview
Description
Flumazenil F-18 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a derivative of flumazenil, which is a benzodiazepine receptor antagonist. The fluorine-18 isotope is used due to its favorable properties for PET imaging, including its relatively long half-life of approximately 110 minutes, which allows for extended imaging sessions and the possibility of transporting the radiotracer to nearby facilities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Flumazenil F-18 can be synthesized using various methods. One common approach involves the copper-mediated radiofluorination of a boronate ester precursor. This method is advantageous due to its high yield and compatibility with good manufacturing practices (GMP). The synthesis is typically performed using automated systems, such as the Trasis AllinOne platform, which allows for the production of multi-patient doses .
Another method involves the late-stage radiofluorination of a stannyl precursor. This approach also uses copper-mediated radiofluorination and has been shown to produce high radiochemical purity and molar activity .
Industrial Production Methods: Industrial production of this compound involves automated synthesis modules that ensure consistency and quality. The process typically includes the preparation of the precursor, radiofluorination, purification using high-performance liquid chromatography (HPLC), and formulation of the final product. Quality control measures are implemented to ensure the radiochemical purity and safety of the compound for clinical use .
Chemical Reactions Analysis
Types of Reactions: Flumazenil F-18 primarily undergoes substitution reactions during its synthesis. The radiofluorination process involves the substitution of a leaving group (such as a nitro group) with the fluorine-18 isotope. This reaction is facilitated by the use of copper catalysts and elevated temperatures .
Common Reagents and Conditions: The common reagents used in the synthesis of this compound include the boronate ester or stannyl precursor, copper catalysts, and fluorine-18 fluoride. The reaction conditions typically involve elevated temperatures (around 130-160°C) and reduced pressure to facilitate the radiofluorination process .
Major Products Formed: The major product formed from these reactions is this compound, which is then purified and formulated for use in PET imaging. The radiochemical purity of the final product is typically greater than 98%, ensuring its suitability for clinical applications .
Scientific Research Applications
Flumazenil F-18 is widely used in scientific research, particularly in the field of neuroimaging. It binds selectively to the benzodiazepine binding site on the gamma-aminobutyric acid (GABA) A receptors, allowing for the visualization of these receptors in the brain. This makes it a valuable tool for studying various neurological and psychiatric disorders, including epilepsy, Alzheimer’s disease, and anxiety disorders .
In addition to its use in neuroimaging, this compound is also used in drug development to assess the target engagement of novel pharmacological agents. It helps in understanding the distribution and density of GABA A receptors, which can provide insights into the efficacy and mechanism of action of new drugs .
Mechanism of Action
Flumazenil F-18 exerts its effects by binding competitively to the benzodiazepine binding site on the GABA A receptor complex. This binding inhibits the activity of benzodiazepines, which are known to enhance the inhibitory effects of GABA. By blocking this activity, this compound can reverse the sedative effects of benzodiazepines and is used clinically to treat benzodiazepine overdose .
Comparison with Similar Compounds
Flumazenil F-18 is unique among radiolabeled compounds due to its high affinity and selectivity for the benzodiazepine binding site on GABA A receptors. Similar compounds include carbon-11 labeled flumazenil, which was the first radioligand developed for PET imaging of GABA A receptors. the shorter half-life of carbon-11 (approximately 20 minutes) limits its clinical use compared to fluorine-18 labeled flumazenil .
Other similar compounds include various benzodiazepine receptor antagonists, such as Ro 15-1788 and Ro 15-4513, which also bind to the benzodiazepine binding site but may have different pharmacokinetic properties and clinical applications .
Properties
CAS No. |
790234-73-0 |
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Molecular Formula |
C15H14FN3O3 |
Molecular Weight |
302.29 g/mol |
IUPAC Name |
ethyl 8-(18F)fluoranyl-5-methyl-6-oxo-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate |
InChI |
InChI=1S/C15H14FN3O3/c1-3-22-15(21)13-12-7-18(2)14(20)10-6-9(16)4-5-11(10)19(12)8-17-13/h4-6,8H,3,7H2,1-2H3/i16-1 |
InChI Key |
OFBIFZUFASYYRE-GKTGUEEDSA-N |
Isomeric SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)[18F])C |
Canonical SMILES |
CCOC(=O)C1=C2CN(C(=O)C3=C(N2C=N1)C=CC(=C3)F)C |
Origin of Product |
United States |
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